molecular formula C19H13FN2O2S B2374783 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 912802-56-3

1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2374783
CAS RN: 912802-56-3
M. Wt: 352.38
InChI Key: WRLJIRAKSAKKDN-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as FPtdp, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPtdp has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of pyrimidine derivatives due to their potential biological activities. For example, a study describes the synthesis of pyrido[1,2-a]pyrimidine derivatives, highlighting the process of achieving various substitutions on the pyrimidine ring to explore its activity against urease, demonstrating the synthetic versatility of pyrimidine structures (Rauf et al., 2010).

Biological Activities

  • A study on the synthesis and herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds found that certain derivatives exhibited significant herbicidal activities, indicating the potential use of pyrimidine derivatives in developing new herbicides (Yang Huazheng, 2013).
  • Another research area involves the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, showing significant larvicidal activity, which could be a step forward in the development of new pest control agents (Gorle et al., 2016).

Antitumor and Antiviral Potential

  • The exploration of pyrimidine derivatives for antitumor and antiviral activities has been a significant area of interest. A novel synthesis method for functionalized 1H-pyrimidines has demonstrated the potential of these compounds in antitumor drug development, highlighting the importance of structural modifications to achieve desired biological activities (Osyanin et al., 2014).

Photophysical Properties and Applications

  • Research into the photophysical properties of pyrimidine derivatives, such as the design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications, indicates the broader applicability of these compounds beyond biological activity, including in materials science and sensor development (Yan et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 2-aminothiophene-3-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminothiophene-3-carboxylic acid", "Acetic anhydride", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminothiophene-3-carboxylic acid in the presence of acetic anhydride and sulfuric acid to form 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate.", "Step 2: Cyclization of the intermediate in the presence of sodium hydroxide to form the thienopyrimidine ring.", "Step 3: Oxidation of the thienopyrimidine ring with hydrogen peroxide in the presence of sulfuric acid to form the final product." ] }

CAS RN

912802-56-3

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.38

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H13FN2O2S/c20-14-8-6-13(7-9-14)12-21-16-10-11-25-17(16)18(23)22(19(21)24)15-4-2-1-3-5-15/h1-11H,12H2

InChI Key

WRLJIRAKSAKKDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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